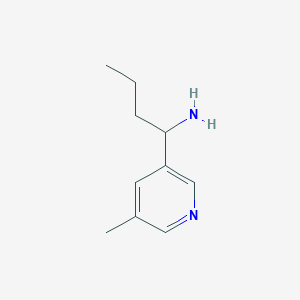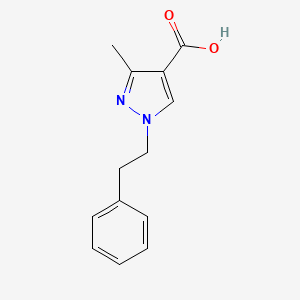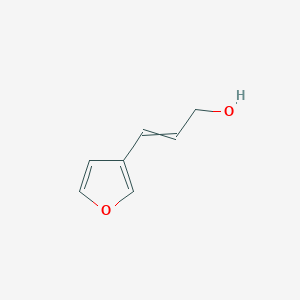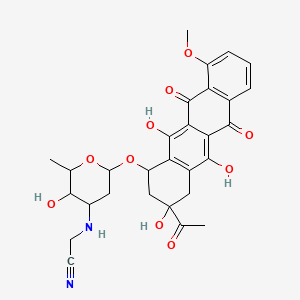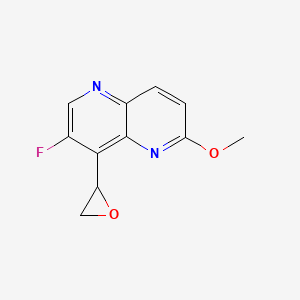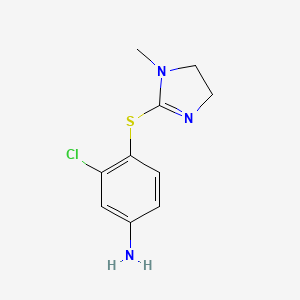
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is a synthetic organic compound that features a chloro-substituted phenyl ring and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine typically involves multi-step organic reactions. A common route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the sulfanyl group: The imidazole ring can be functionalized with a sulfanyl group using thiolation reactions.
Chlorination of the phenyl ring: The phenyl ring can be chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling reactions: The final step involves coupling the chlorinated phenyl ring with the imidazole-sulfanyl moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of efficient purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Various substituted phenylamines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine depends on its specific biological target. Generally, it may involve:
Binding to specific receptors or enzymes: .
Inhibition of enzyme activity: .
Modulation of signaling pathways: .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(1-methyl-4,5-dihydro-1H-imidazol-2-ylsulfanyl)-phenylamine: .
3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)-phenylamine: .
Uniqueness
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H12ClN3S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
3-chloro-4-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]aniline |
InChI |
InChI=1S/C10H12ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
GDQCKLCCSNUYIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1SC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


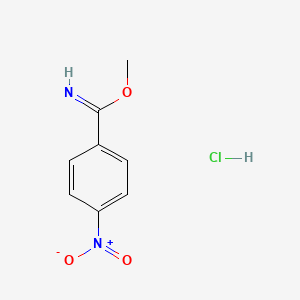
![[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol](/img/structure/B8437401.png)


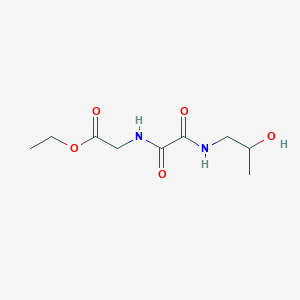


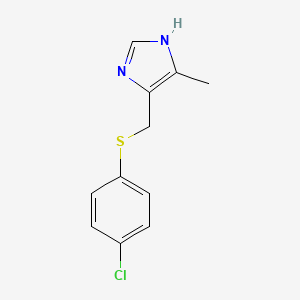
![5-[1,2,4]Oxadiazol-3-yl-4-phenyl-thiazol-2-ylamine](/img/structure/B8437499.png)
